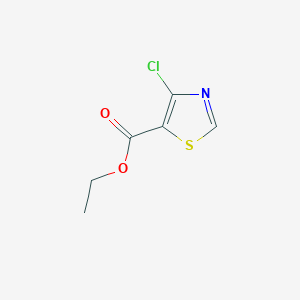
Ethyl 4-chlorothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chlorothiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are a significant group within the family of azaheterocycles, which are widely recognized for their importance in medicinal chemistry. The thiazole ring system is a common motif in numerous biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, which can be transformed into thiazole derivatives through regiocontrolled halogenation and palladium-catalyzed coupling reactions . Additionally, a one-pot synthesis approach has been described for functionalized ethyl 1,3-thiazole-5-carboxylates, starting from 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . These methods highlight the synthetic versatility and the potential for creating a wide array of thiazole-based compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, has been characterized by crystallography, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure features two independent molecules connected by C-H...O interactions, and the molecular packing is analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, photochemical reactions of halothiazoles can lead to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives, which exhibit interesting photophysical properties and can act as singlet-oxygen sensitizers . Additionally, the synthesis of novel compounds like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-C]-1,2,4-triazepine demonstrates the reactivity of thiazole derivatives with other functional groups to create compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the solid-state properties, while spectroscopic methods such as FTIR and NMR characterize the vibrational and electronic properties of these compounds . Theoretical studies complement these findings by predicting geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . The photophysical properties, such as absorption and fluorescence, are also key characteristics that can be tuned for specific applications .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions Ethyl 4-chlorothiazole-5-carboxylate has been used in the synthesis of various derivatives and compounds in organic chemistry. For example, it has been involved in the synthesis of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole derivatives (Athmani, Farhat, & Iddon, 1992). These chemical reactions typically involve the protection of aldehyde groups and nucleophilic displacement to produce various heterocyclic compounds.
Photophysical and Photoreactivity Studies Ethyl 4-chlorothiazole-5-carboxylate has been explored for its photophysical properties and photochemical reactivity. In one study, it was shown that certain derivatives of this compound are singlet-oxygen sensitizers, indicating their potential in photodynamic therapy or organic synthesis (Amati et al., 2010).
Molecular Modifications and Antimicrobial Studies Ethyl 4-chlorothiazole-5-carboxylate derivatives have been synthesized and tested for antimicrobial activities. For instance, a study found that ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives showed antimicrobial activities against various strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019). Such studies are significant for developing new antimicrobial agents.
Applications in Synthesis of Central Nervous System Active Compounds There has been research on the use of similar compounds in synthesizing central nervous system active compounds. Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been used to produce various substitution products that have shown effects on motor control in mice, although they are relatively toxic (Hung, Janowski, & Prager, 1985).
Propriétés
IUPAC Name |
ethyl 4-chloro-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKUSYRTZMFDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608946 |
Source


|
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothiazole-5-carboxylate | |
CAS RN |
444909-55-1 |
Source


|
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)


